molecular formula C11H15N3O B179627 N-(Pyridin-4-YL)piperidine-4-carboxamide CAS No. 110105-35-6

N-(Pyridin-4-YL)piperidine-4-carboxamide

Cat. No.: B179627
CAS No.: 110105-35-6
M. Wt: 205.26 g/mol
InChI Key: RNGJIEPQECNRLG-UHFFFAOYSA-N
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Description

N-(Pyridin-4-YL)piperidine-4-carboxamide is a compound that features a piperidine ring attached to a pyridine ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-4-YL)piperidine-4-carboxamide typically involves the reaction of 4-pyridinecarboxylic acid with piperidine in the presence of a coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

For industrial-scale production, flow chemistry techniques can be employed to enhance the efficiency and yield of the synthesis. This involves the continuous flow of reactants through a reactor, allowing for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-4-YL)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(Pyridin-4-YL)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Pyridin-4-YL)piperidine-4-carboxamide is unique due to the presence of both a piperidine and a pyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-pyridin-4-ylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10/h3-4,7-9,12H,1-2,5-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGJIEPQECNRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572732
Record name N-(Pyridin-4-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110105-35-6
Record name N-(Pyridin-4-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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